molecular formula C26H27N3O5 B11558884 4-tert-butyl-N-(3-{[(E)-(3-ethoxy-2-hydroxy-5-nitrophenyl)methylidene]amino}phenyl)benzamide

4-tert-butyl-N-(3-{[(E)-(3-ethoxy-2-hydroxy-5-nitrophenyl)methylidene]amino}phenyl)benzamide

Cat. No.: B11558884
M. Wt: 461.5 g/mol
InChI Key: MKKYMDLYDAVLQF-UHFFFAOYSA-N
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Description

4-(TERT-BUTYL)-N-(3-{[(E)-1-(3-ETHOXY-2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO}PHENYL)BENZAMIDE is a complex organic compound with a unique structure that includes a tert-butyl group, an ethoxy group, a hydroxy group, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(TERT-BUTYL)-N-(3-{[(E)-1-(3-ETHOXY-2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO}PHENYL)BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require specific reagents, solvents, and catalysts to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages such as increased efficiency and versatility . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(TERT-BUTYL)-N-(3-{[(E)-1-(3-ETHOXY-2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO}PHENYL)BENZAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The ethoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas in the presence of a catalyst, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the nitro group can produce an amine .

Scientific Research Applications

4-(TERT-BUTYL)-N-(3-{[(E)-1-(3-ETHOXY-2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO}PHENYL)BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(TERT-BUTYL)-N-(3-{[(E)-1-(3-ETHOXY-2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO}PHENYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-(TERT-BUTYL)-N-(3-{[(E)-1-(3-METHOXY-2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO}PHENYL)BENZAMIDE
  • 4-(TERT-BUTYL)-N-(3-{[(E)-1-(3-ETHOXY-2-HYDROXY-4-NITROPHENYL)METHYLIDENE]AMINO}PHENYL)BENZAMIDE

Uniqueness

The uniqueness of 4-(TERT-BUTYL)-N-(3-{[(E)-1-(3-ETHOXY-2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO}PHENYL)BENZAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C26H27N3O5

Molecular Weight

461.5 g/mol

IUPAC Name

4-tert-butyl-N-[3-[(3-ethoxy-2-hydroxy-5-nitrophenyl)methylideneamino]phenyl]benzamide

InChI

InChI=1S/C26H27N3O5/c1-5-34-23-15-22(29(32)33)13-18(24(23)30)16-27-20-7-6-8-21(14-20)28-25(31)17-9-11-19(12-10-17)26(2,3)4/h6-16,30H,5H2,1-4H3,(H,28,31)

InChI Key

MKKYMDLYDAVLQF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1O)C=NC2=CC=CC(=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C)[N+](=O)[O-]

Origin of Product

United States

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